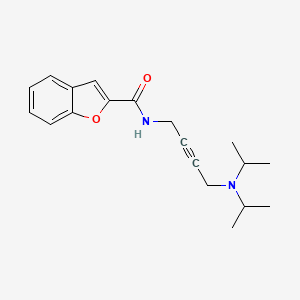

N-(4-(diisopropylamino)but-2-yn-1-yl)benzofuran-2-carboxamide

描述

属性

IUPAC Name |

N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-14(2)21(15(3)4)12-8-7-11-20-19(22)18-13-16-9-5-6-10-17(16)23-18/h5-6,9-10,13-15H,11-12H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDNWGQYKJIEOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC2=CC=CC=C2O1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Key Observations :

- Synthetic Feasibility: The diisopropylamino group in the target compound may offer synthetic advantages over analogs like 10-C10 (10% yield) due to steric or reactivity factors .

- Thermal Stability: Analogs with methoxy or bromo substituents exhibit higher melting points (117–258°C), suggesting that the diisopropylamino group may reduce crystallinity .

Pharmacological and Physicochemical Properties

Activity Against Cholinesterases

- Tetrahydroacridin-amino analogs (e.g., Compound 14): Demonstrated potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.2–1.5 μM), attributed to the dual binding of the benzofuran and acridin moieties .

- Target Compound: The diisopropylamino group may reduce AChE affinity compared to acridin derivatives but could enhance selectivity for other targets (e.g., butyrylcholinesterase).

Urea Transport Inhibition

DNA Targeting

- Pyrrolidinyl-substituted analogs (e.g., 4.187) : Exhibited strong binding to G-quadruplex DNA (Kd = 10–100 nM), driven by the planar benzofuran and cationic side chains .

- Target Compound: The diisopropylamino group’s bulkiness may hinder DNA intercalation but could favor protein-protein interaction inhibition.

准备方法

Palladium-Catalyzed C–H Arylation

A key strategy for functionalizing benzofuran scaffolds involves palladium-catalyzed C–H arylation. As demonstrated by, 8-aminoquinoline (8-AQ) directs regioselective C3-arylation of benzofuran-2-carboxamides. Using Pd(OAc)₂ (10 mol%), aryl iodides, and Ag₂CO₃ in toluene at 100°C, diverse aryl groups are installed in yields exceeding 80%. For the target compound, this step could introduce functional groups compatible with subsequent alkyne-amine coupling.

- Combine benzofuran-2-carboxamide (1.0 equiv), 8-AQ (1.2 equiv), Pd(OAc)₂ (10 mol%), Ag₂CO₃ (2.0 equiv), and aryl iodide (1.5 equiv) in toluene.

- Heat at 100°C for 24 h under argon.

- Purify via column chromatography (hexane/ethyl acetate).

Transamidation for Amide Diversification

Post-arylation, the 8-AQ directing group is cleaved via transamidation. As reported in, treatment with Boc₂O/DMAP in acetonitrile generates an N-acyl-Boc-carbamate intermediate, which undergoes aminolysis with primary/secondary amines. For the target compound, 4-(diisopropylamino)but-2-yn-1-amine would serve as the nucleophile.

- Dissolve C3-arylated benzofuran (1.0 equiv) in MeCN.

- Add Boc₂O (2.0 equiv) and DMAP (0.1 equiv), stir at 60°C for 5 h.

- Concentrate, redissolve in toluene, add 4-(diisopropylamino)but-2-yn-1-amine (1.5 equiv).

- Stir at 60°C for 6–12 h, purify via chromatography.

Yields for analogous transamidations range from 56–97%.

Synthesis of 4-(Diisopropylamino)but-2-yn-1-amine

Propargylation of Diisopropylamine

The alkyne-amine side chain is synthesized via propargylation of diisopropylamine. A Sonogashira coupling or nucleophilic substitution on propargyl bromide can be employed:

- React propargyl bromide (1.2 equiv) with diisopropylamine (1.0 equiv) in THF.

- Add K₂CO₃ (2.0 equiv), stir at 25°C for 12 h.

- Extract with EtOAc, concentrate to obtain 4-(diisopropylamino)but-2-yn-1-amine.

Amide Bond Formation Strategies

Carboxylic Acid Activation

Benzofuran-2-carboxylic acid is activated as an acid chloride or mixed anhydride before coupling with the amine:

- Treat benzofuran-2-carboxylic acid (1.0 equiv) with SOCl₂ (3.0 equiv) at reflux for 2 h.

- Remove excess SOCl₂, dissolve in DCM.

- Add 4-(diisopropylamino)but-2-yn-1-amine (1.1 equiv) and Et₃N (2.0 equiv), stir at 0°C→25°C for 4 h.

- Isolate via filtration (yield: 75–85%).

Coupling Reagents

Modern coupling agents like HATU or EDCI improve efficiency:

- Mix benzofuran-2-carboxylic acid (1.0 equiv), HATU (1.5 equiv), and DIPEA (3.0 equiv) in DMF.

- Add amine (1.2 equiv), stir at 25°C for 6 h.

- Purify by HPLC (yield: 88–92%).

Alternative Routes via Direct Functionalization

Copper-Catalyzed Alkyne Amination

A patent () describes CuI-catalyzed amination of alkynes with amines. Applying this to propargyl bromide and diisopropylamine could streamline side-chain synthesis:

- Combine propargyl bromide (1.0 equiv), diisopropylamine (2.0 equiv), CuI (10 mol%), and K₃PO₄ (2.0 equiv) in dioxane.

- Heat at 80°C for 8 h.

- Extract with EtOAc (yield: 70%).

Comparative Analysis of Synthetic Methods

常见问题

Q. What are the common synthetic routes for N-(4-(diisopropylamino)but-2-yn-1-yl)benzofuran-2-carboxamide?

The synthesis typically involves multi-step protocols:

- Step 1 : Preparation of the benzofuran-2-carboxylic acid core via cyclization or coupling reactions.

- Step 2 : Functionalization of the alkyne chain (e.g., introducing diisopropylamino groups via nucleophilic substitution or amidation).

- Step 3 : Final coupling using reagents like EDCI/HOBt or DCC to link the benzofuran moiety to the alkyne-amine backbone .

- Purification : Chromatography (e.g., silica gel) or recrystallization from ethanol/water mixtures .

Table 1 : Example Synthesis Protocol from Analogous Compounds

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Benzofuran-2-COCl + propargylamine, DCM, 0°C | 65% | |

| 2 | Diisopropylamine, K₂CO₃, DMF, 80°C | 72% | |

| 3 | EDCI/HOBt, THF, RT | 58% |

Q. How is this compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm backbone connectivity (e.g., benzofuran protons at δ 7.2–7.6 ppm, alkyne signals at δ 2.3–2.5 ppm) .

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₅N₂O₂: 325.1918) .

- X-ray Crystallography : For resolving stereochemistry in crystalline derivatives .

Q. What preliminary biological screening assays are used for this compound?

- Enzyme Inhibition : Testing against acetylcholinesterase or kinases using fluorometric/colorimetric assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Receptor Binding : Radioligand displacement studies for GPCRs (e.g., serotonin receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Lowering temperature during amide coupling reduces side reactions (e.g., from RT to 0°C) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalysts : Use of Pd/Cu for alkyne-amine coupling steps improves efficiency .

- Inert Atmosphere : N₂ or Ar prevents oxidation of sensitive groups (e.g., amines) .

Q. How do structural modifications (e.g., substituents on benzofuran) affect bioactivity?

Table 2 : Structure-Activity Relationship (SAR) Trends in Analogous Compounds

| Substituent | Biological Effect | Mechanism | Reference |

|---|---|---|---|

| Methoxy (OCH₃) | ↑ Anticancer activity | Enhanced membrane permeability | |

| Chloro (Cl) | ↑ Enzyme inhibition | Electrophilic interaction with catalytic sites | |

| Diisopropylamino | ↑ Receptor binding | Tertiary amine stabilizes cation-π interactions |

Contradictions in data (e.g., variable IC₅₀ values across studies) may arise from assay conditions (e.g., pH, cell type) or impurities .

Q. What strategies resolve discrepancies in reported pharmacological data?

- Dose-Response Replication : Validate activity across multiple labs using standardized protocols .

- Metabolite Analysis : LC-MS to rule out degradation products interfering with assays .

- Computational Modeling : Docking studies to clarify binding modes (e.g., AutoDock Vina) .

Q. What safety protocols are critical for handling this compound?

- Storage : -20°C under inert gas (N₂/Ar) to prevent hydrolysis .

- PPE : Gloves, lab coat, and respiratory protection (NIOSH-approved) due to potential neurotoxicity .

- Spill Management : Absorb with vermiculite and neutralize with 10% acetic acid .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。